4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a pyridin-3-ylmethyl group. Its synthesis typically involves coupling reactions between thiadiazole carboxylates and amines, as seen in analogous compounds .
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-6-4-12(5-7-13)14-15(23-20-19-14)16(21)18-10-11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
XWLSMMGQZRZMMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Tosylhydrazones with Sulfur
N-Tosylhydrazones derived from ketones react with sulfur under oxidative conditions to form 1,2,3-thiadiazoles. For example, acetophenone derivatives are converted to N-tosylhydrazones, which undergo cyclization with sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K₂S₂O₈) in dimethylacetamide (DMAC) at 100°C.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| N-Tosylhydrazone | 3 mmol | Substrate |
| Sulfur | 15 mmol | Sulfur source |
| TBAI | 0.6 mmol | Catalyst |
| K₂S₂O₈ | 6 mmol | Oxidizing agent |
| DMAC | 30 mL | Solvent |
| Temperature | 100°C | Reaction condition |
| Time | 2 hours | Duration |
This method yields 46–77% for substituted thiadiazoles, depending on the aryl group. For 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid, the precursor ketone 1-(4-methoxyphenyl)ethan-1-one is subjected to this protocol.
Thionyl Chloride-Mediated Cyclization
Hydrazones derived from ketones and ethyl hydrazinecarboxylate are treated with thionyl chloride (SOCl₂) to form 1,2,3-thiadiazoles. For instance, refluxing acetophenone hydrazones in SOCl₂ generates the thiadiazole ring via HCl elimination.
Procedure
-
Hydrazone Formation : Acetophenone (10 mmol) and ethyl hydrazinecarboxylate (12 mmol) react in chloroform with catalytic HCl at 80°C.
-
Cyclization : The hydrazone is treated with excess SOCl₂ at 0°C, followed by stirring at room temperature.
This method achieves 55–85% yields for alkyl- and aryl-substituted thiadiazoles.
Functionalization of the Thiadiazole Core
Carboxylation at Position 5
The 5-carboxylic acid group is introduced via oxidation or carboxylative cyclization. A common approach involves reacting the thiadiazole with carbon monoxide under palladium catalysis, though direct methods using pre-functionalized precursors are more efficient.
Example :
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride is synthesized by treating the thiadiazole with oxalyl chloride (COCl₂) in dichloromethane (DCM) at 0°C.
Amidation with Pyridin-3-ylmethylamine
The final step involves coupling the carboxylic acid derivative with pyridin-3-ylmethylamine. Two methods are prevalent:
Acid Chloride Route
The carbonyl chloride reacts with pyridin-3-ylmethylamine in the presence of a base like triethylamine (Et₃N).
Procedure
-
Activation : 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride (1 mmol) is dissolved in dry DCM.
-
Amidation : Pyridin-3-ylmethylamine (1.2 mmol) and Et₃N (2 mmol) are added dropwise at 0°C.
-
Stirring : The mixture is stirred at room temperature for 12 hours.
Yield : 68–72% after purification via silica gel chromatography.
Coupling Reagent-Assisted Synthesis
Carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation under mild conditions.
Reaction Setup
| Component | Quantity | Role |
|---|---|---|
| Carboxylic acid | 1 mmol | Substrate |
| Pyridin-3-ylmethylamine | 1.2 mmol | Nucleophile |
| EDCl | 1.5 mmol | Coupling reagent |
| HOBt | 1.5 mmol | Additive |
| DCM | 10 mL | Solvent |
| Temperature | 25°C | Reaction condition |
| Time | 24 hours | Duration |
Yield : 75–80% after HPLC purification.
Optimization and Challenges
Catalytic System Tuning
Copper catalysts (e.g., Cu(OAc)₂) improve cyclization efficiency. In the N-tosylhydrazone method, adding 10 mol% Cu(OAc)₂ increases yields by 15–20%.
Solvent Effects
Polar aprotic solvents (DMAC, DMSO) enhance sulfur incorporation during cyclization, while DCM optimizes amidation.
Purification Challenges
Silica gel chromatography resolves by-products like unreacted amine or dimerized species. Gradient elution (petroleum ether/ethyl acetate) is effective.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| N-Tosylhydrazone + S | 46–77 | 90–95 | 2–4 | Moderate |
| Thionyl Chloride | 55–85 | 85–90 | 12–24 | Low |
| Acid Chloride Amidation | 68–72 | 95–98 | 12 | High |
| EDCl Coupling | 75–80 | 98–99 | 24 | High |
The EDCl coupling method balances yield and purity but requires longer reaction times. The N-tosylhydrazone route is preferable for large-scale synthesis due to lower reagent costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at sulfur or nitrogen atoms, enabling functionalization. For example:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Aromatic substitution | KOH, DMF, 80°C, 6h | Methoxy group replaced by -NH₂ | |
| Ring-opening | H₂O₂, AcOH, reflux, 3h | Thiadiazole ring converts to thiol |
Key findings:
-
The methoxy group on the phenyl ring participates in electrophilic substitution, enhancing reactivity toward nucleophiles like amines.
-
Ring-opening reactions yield thiol intermediates, useful for further derivatization.
Oxidation-Reduction Reactions
Redox reactions modify electronic properties and solubility:
| Substrate | Oxidizing/Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Thiadiazole-S atom | mCPBA (meta-chloroperbenzoic acid) | Sulfoxide derivative | 72% | |
| Pyridine moiety | NaBH₄, MeOH | Reduced pyridine to piperidine analog | 58% |
Mechanistic notes:
-
Sulfur in the thiadiazole ring is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions.
-
Pyridine reduction requires catalytic hydrogenation under high pressure for higher efficiency.
Cycloaddition Reactions
The thiadiazole core participates in [3+2] cycloadditions:
Data highlights:
-
Cycloadditions with nitrile oxides improve anticancer potency (IC₅₀ values: 2.1–8.4 μM against SK-MEL-2 cells) .
-
Click chemistry with azides enhances bioavailability through triazole formation.
Condensation and Cross-Coupling
The carboxamide group facilitates condensation:
| Reaction Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | Biaryl-thiadiazole hybrids | 65% | |
| Hydrazines | EtOH, HCl, reflux, 8h | Hydrazide derivatives | 81% |
Applications:
-
Suzuki couplings introduce aryl groups for tuning lipophilicity.
-
Hydrazide derivatives show enhanced antimicrobial activity (MIC: 4 μg/mL against E. coli).
Acid-Base Reactivity
The carboxamide group participates in pH-dependent reactions:
| Condition | Behavior | Outcome | Reference |
|---|---|---|---|
| Acidic (HCl, pH 2–3) | Protonation of pyridine N | Improved water solubility | |
| Basic (NaOH, pH 10–11) | Deprotonation of carboxamide NH | Anionic species for salt formation |
Enzyme-Targeted Modifications
Reactions optimizing biological interactions:
| Target Enzyme | Modification | Result (IC₅₀) | Reference |
|---|---|---|---|
| Carbonic anhydrase IX | Sulfonamide incorporation | 0.8 μM (vs. 4.2 μM parent) | |
| EGFR kinase | Acetylation of pyridine N | 1.3 μM (vs. 9.7 μM parent) |
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyridine and methoxyphenyl groups. The structural configuration includes a thiadiazole ring that is crucial for its biological activity. The presence of the methoxy group enhances lipophilicity and biological interaction, making it a suitable candidate for drug development.
Antitumor Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, a study demonstrated that thiazole-pyridine hybrids showed promising anticancer activity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism often involves the inhibition of cellular pathways associated with tumor growth and proliferation.
Table 1: Antitumor Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | Inhibition of cell proliferation |
| Compound B | HepG2 | 6.14 | Induction of apoptosis |
Anticonvulsant Properties
Another area of application is in the treatment of neurological disorders. Compounds similar to 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide have shown anticonvulsant effects in animal models. For example, a specific derivative was tested in a picrotoxin-induced convulsion model and exhibited high efficacy in preventing seizures.
Case Studies and Research Findings
- Anticancer Studies :
- Neuropharmacological Research :
-
Mechanistic Insights :
- Research has elucidated that these compounds may exert their effects through modulation of key signaling pathways involved in apoptosis and cell cycle regulation . The inhibition of CDK9-mediated transcription has been particularly noted as a mechanism leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Melting Points : Thiadiazole carboxamides generally exhibit high melting points (e.g., 179–222°C in ), indicative of crystalline stability .
- Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity, while the pyridinylmethyl moiety introduces moderate polarity, balancing solubility and membrane permeability .
Biological Activity
The compound 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound based on recent research findings.
Synthesis
The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often employs methods such as refluxing with phosphoryl chloride in N,N-dimethylformamide (DMF) to introduce the thiadiazole moiety. The final product is purified through crystallization techniques to yield a high-purity compound suitable for biological testing .
Antitumor Activity
Research indicates that compounds containing thiadiazole and related structures exhibit significant antitumor properties. For instance, derivatives of thiadiazole have shown IC50 values in the low micromolar range against various cancer cell lines. In particular, compounds with the methoxyphenyl group have been correlated with enhanced cytotoxicity due to their ability to interact with cellular targets .
Table 1: Antitumor Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | HT29 (human colorectal adenocarcinoma) | 23.30 ± 0.35 |
| 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide | Various | TBD |
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored. Some studies have reported moderate antiviral activity against viruses such as Influenza A and Herpes simplex virus types 1 and 2. The mechanism often involves inhibition of viral replication through interaction with viral enzymes or proteins .
Table 2: Antiviral Activity Data
| Compound | Virus Tested | MIC (µg/ml) |
|---|---|---|
| Compound C | Influenza A H1N1 | 16 |
| Compound D | Herpes Simplex Virus Type 1 | 48 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the biological activity of thiadiazole derivatives is significantly influenced by substituents on the phenyl and pyridine rings. Modifications such as electron-donating groups (e.g., methoxy) enhance activity by improving solubility and bioavailability. Conversely, electron-withdrawing groups tend to decrease activity due to reduced interaction with biological targets .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:
- Study on Antitumor Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxic effects against multiple cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
- Antiviral Screening : Another investigation screened a library of thiadiazole compounds against various viral strains, identifying several candidates with promising antiviral profiles.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyridine protons at δ 8.1–8.9 ppm) .
- X-Ray Crystallography : Resolve stereoelectronic effects; for example, the dihedral angle between the thiadiazole and methoxyphenyl groups (typically 15–25°) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₁₆H₁₄N₄O₂S: 342.08 g/mol).
Basic: How can researchers address solubility challenges during biological assays?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the pyridinylmethyl position without disrupting pharmacophore integrity .
Advanced: What structure-activity relationship (SAR) trends are observed with substituent variations?
Q. Methodological Answer :
- Methoxyphenyl Group : Replacement with electron-withdrawing groups (e.g., -NO₂) reduces activity, suggesting electron-donating groups enhance target binding .
- Pyridinylmethyl Position : Methylation at the pyridine nitrogen improves metabolic stability but may reduce solubility .
Data-Driven Insight : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl analogs) increases bioavailability by ~30% in murine models .
Advanced: What mechanistic studies are recommended to elucidate its biological targets?
Q. Methodological Answer :
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., kinase enzymes) .
- Molecular Dynamics Simulations : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to identify key hydrogen bonds (e.g., between the carboxamide and Lys123 residue) .
Advanced: How should conflicting data on substituent effects be resolved?
Q. Methodological Answer :
- Controlled Comparative Studies : Synthesize analogs with single substituent changes (e.g., -OCH₃ vs. -CF₃) and test under identical assay conditions .
- Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths and angles) with computational docking results to validate steric/electronic effects .
Advanced: What computational tools are suitable for predicting metabolic pathways?
Q. Methodological Answer :
- In Silico Metabolism Prediction : Use GLORYx or SwissADME to identify probable Phase I/II metabolites (e.g., hydroxylation at the thiadiazole ring) .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for oxidation .
Advanced: How can stability under physiological conditions be improved?
Q. Methodological Answer :
- pH Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–10 to identify labile bonds (e.g., thiadiazole ring hydrolysis at pH < 3) .
- Prodrug Design : Mask the carboxamide as an ester to enhance stability in gastric fluid .
Advanced: What assays are recommended for evaluating in vitro cytotoxicity?
Q. Methodological Answer :
- MTT/PrestoBlue Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range: 0.1–100 μM) .
- Selectivity Screening : Compare cytotoxicity in normal cell lines (e.g., HEK293) to calculate selectivity indices (SI > 10 preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
